Propafenona-d5 Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

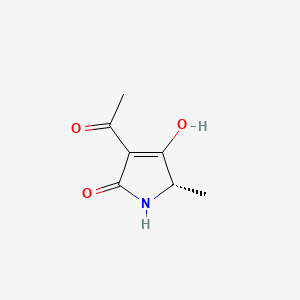

Propafenone-d5 Hydrochloride can be synthesized from phenol and acetic anhydride through a series of reactions, including esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction. This process leads to the formation of 2′-hydroxydihydrochalcone, which undergoes etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation. The overall yield of this method is approximately 25% (L. Xiuzhen et al., 2009).

Molecular Structure Analysis

The molecular structure of Propafenone-d5 Hydrochloride and its interactions can be characterized using various spectroscopic techniques. Vibrational, electronic, and reactivity studies, alongside bioactivity assessments using spectroscopic, DFT, and molecular docking approaches, offer insights into its structural, non-linear optical, electronic, and biological properties. These studies reveal the compound's potential for further research in pharmacological applications (J. George et al., 2020).

Chemical Reactions and Properties

Propafenone and its derivatives, including Propafenone-d5 Hydrochloride, undergo various chemical reactions, forming complexes with other chemicals, such as copper(II), that have been studied for their unique properties. These interactions can significantly affect the drug's pharmacokinetics and pharmacodynamics, providing a deeper understanding of its mechanism of action (V. Getova et al., 2006).

Physical Properties Analysis

The physical properties of Propafenone-d5 Hydrochloride, such as solubility, stability, and crystal structure, play a crucial role in its application and effectiveness. The crystal packing of propafenone hydrochloride, for instance, is primarily governed by a system of hydrogen bonds, which is essential for its activity as an antiarrhythmic drug (B. Bruni et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties of Propafenone-d5 Hydrochloride, including its reactivity with other substances and metabolic pathways, is vital for its development and use in medical research. Studies have shown its extensive metabolization, with major pathways involving hydroxylation and N-dealkylation, influenced by genetic factors. This variability in metabolism significantly impacts its pharmacokinetics and pharmacodynamics, highlighting the importance of individualized dosage titration (L. Siddoway et al., 1984).

Aplicaciones Científicas De Investigación

Fármaco Antiarrítmico

El clorhidrato de propafenona (PPF) es un fármaco antiarrítmico utilizado para el tratamiento de enfermedades cardíacas {svg_1} {svg_2}. Es un bloqueador activo de los canales de sodio, con actividad antagonista β-adrenérgica y antagonista débil del calcio {svg_3} {svg_4}. Se ha utilizado ampliamente para taquiarritmias supraventriculares y ventriculares, mostrando las ventajas de un alivio de acción rápida y efectos duraderos del medicamento {svg_5} {svg_6}.

Farmacocinética Compleja

PPF tiene una farmacocinética compleja y muestra características típicas de determinación genética y concentración plasmática no lineal de la dosis {svg_7} {svg_8}. Esto resalta la importancia de las dosis durante el tratamiento con PPF {svg_9} {svg_10}.

Detección de Sobredosis

La sobredosis de PPF puede causar diversas reacciones adversas en los sistemas cardiovascular y nervioso central {svg_11} {svg_12}. Por lo tanto, es crucial establecer un método cuantitativo rápido y preciso para la detección de PPF durante el tratamiento clínico {svg_13} {svg_14}.

Enfoque Fluorescente Ratiométrico

Se desarrolló un enfoque fluorescente ratiométrico simple y que ahorra tiempo para la determinación de PPF utilizando puntos cuánticos emisores duales (DECDs) como sonda {svg_15} {svg_16}. Esto muestra un excelente rango lineal de 900 a 100 μM {svg_17} {svg_18}.

Estrategia de Bajo Costo para la Detección de PPF

Es una estrategia simple y de bajo costo para la detección de PPF {svg_19} {svg_20}. El contenido de PPF se analizó con éxito en tabletas comerciales y en muestras biológicas complejas con recuperaciones satisfactorias (que van del 97,1 al 103,3%), mostrando un gran potencial para su aplicación en investigación clínica {svg_21} {svg_22}.

Mecanismo De Acción

Target of Action

Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone-d5 Hydrochloride acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.

Pharmacokinetics

Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .

Result of Action

The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Action Environment

Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of Propafenone-d5 Hydrochloride. For instance, co-administration with other drugs can increase the plasma concentrations of Propafenone-d5 Hydrochloride, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent, such as D2O.", "Deuterium gas is bubbled through the solution to replace the hydrogen atoms with deuterium atoms.", "The solution is then treated with NaBH4 to reduce any remaining carbonyl groups to alcohols.", "The resulting mixture is then treated with NaOH to form the free base of Propafenone-d5.", "Hydrochloric acid is added to the free base to form Propafenone-d5 Hydrochloride as a white crystalline solid." ] } | |

Número CAS |

1398066-02-8 |

Fórmula molecular |

C21H28ClNO3 |

Peso molecular |

382.94 |

Nombre IUPAC |

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |

Clave InChI |

XWIHRGFIPXWGEF-LUIAAVAXSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Sinónimos |

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1147802.png)

![(2E)-2-[(Dimethylamino)methylene]succinonitrile](/img/structure/B1147809.png)